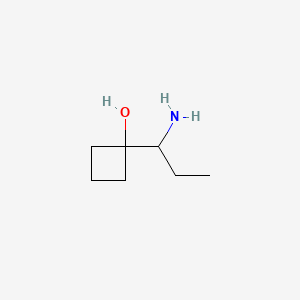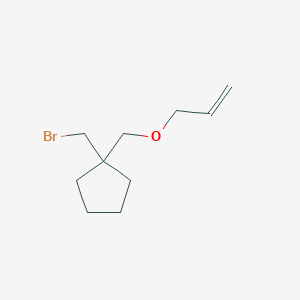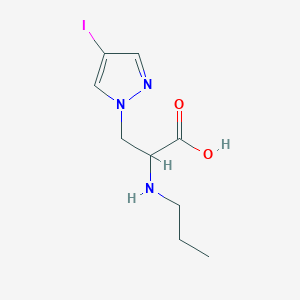![molecular formula C10H9F3O2 B13557442 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C10H9F3O2 It features a cyclopropane ring substituted with a trifluoromethoxyphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanone or 1-[4-(Trifluoromethoxy)phenyl]cyclopropanoic acid.
Reduction: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 |
InChIキー |
GSVAIRYIDIBLIM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


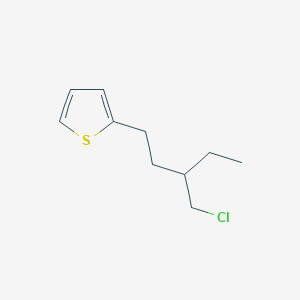

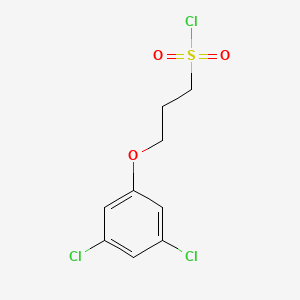
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
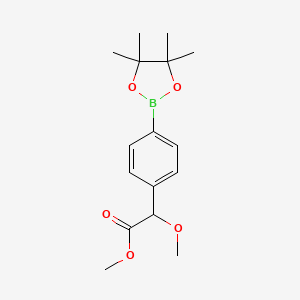
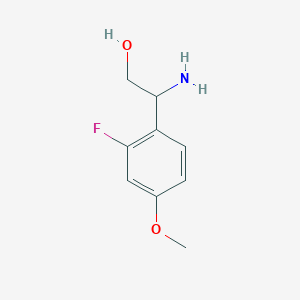

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)


